Aminoacetic anhydride Aminoacetic anhydride
Brand Name: Vulcanchem
CAS No.: 4202-74-8
VCID: VC3701412
InChI: InChI=1S/C4H8N2O3/c5-1-3(7)9-4(8)2-6/h1-2,5-6H2
SMILES: C(C(=O)OC(=O)CN)N
Molecular Formula: C4H8N2O3
Molecular Weight: 132.12 g/mol

Aminoacetic anhydride

CAS No.: 4202-74-8

Cat. No.: VC3701412

Molecular Formula: C4H8N2O3

Molecular Weight: 132.12 g/mol

* For research use only. Not for human or veterinary use.

Aminoacetic anhydride - 4202-74-8

Specification

CAS No. 4202-74-8
Molecular Formula C4H8N2O3
Molecular Weight 132.12 g/mol
IUPAC Name (2-aminoacetyl) 2-aminoacetate
Standard InChI InChI=1S/C4H8N2O3/c5-1-3(7)9-4(8)2-6/h1-2,5-6H2
Standard InChI Key YTMCUIACOKRXQA-UHFFFAOYSA-N
SMILES C(C(=O)OC(=O)CN)N
Canonical SMILES C(C(=O)OC(=O)CN)N

Introduction

Aminoacetic anhydride is related to glycine (aminoacetic acid), which is the simplest amino acid with the formula C₂H₅NO₂. Glycine has a monoisotopic mass of 57.02146 and average mass of 57.05, with the composition C₂H₃NO as shown in amino acid reference tables . The anhydride form would involve the condensation of two glycine molecules with the elimination of water, creating a compound with similar reactive properties to other acid anhydrides.

Anhydrides are compounds that can be viewed as derived from acids by the removal of water molecules. They are characterized by the functional group R-(C=O)-O-(C=O)-R', where R and R' are organic groups. In the case of aminoacetic anhydride, these groups would contain the amino functionality characteristic of glycine.

Relationship to Other Anhydrides

Chemical Structure and Properties

Chemical Reactivity

Aminoacetic anhydride, like other acid anhydrides, would be expected to have carbonyl carbon atoms with electrophilic character, as the leaving group is carboxylate . This property makes anhydrides useful reagents in various chemical reactions, particularly in acylation processes. The internal asymmetry may contribute to its electrophilicity, as the asymmetric geometry would make one side of a carbonyl carbon atom more reactive than the other .

Synthesis Methods for Amino Acid Anhydrides

Traditional Synthesis Approaches

The synthesis of anhydrides historically involves dehydration reactions of corresponding acids. By analogy to acetic anhydride, which was first synthesized in 1852 by Charles Frédéric Gerhardt by heating potassium acetate with benzoyl chloride , aminoacetic anhydride might be prepared through similar approaches using glycine derivatives.

Modern Synthesis Methods

Recent advancements in the synthesis of amino acid anhydrides offer potential pathways for aminoacetic anhydride preparation. The rapid and mild synthesis of N-carboxy anhydrides (NCAs) using basic-to-acidic flash switching in a microflow reactor demonstrates a modern approach that could be applicable . This method allows for synthesis under mild conditions (20°C) in just 0.1 seconds, which would be particularly valuable for compounds with acid-labile functional groups .

The microflow reactor technology with basic-to-acidic flash switching and subsequent flash dilution has proven effective for synthesizing various N-carboxy anhydrides, which are key intermediates in polypeptide preparation . This approach could potentially be adapted for aminoacetic anhydride synthesis.

Applications in Protein Modification

Acetylation Processes

Anhydrides play important roles in protein modification. Studies on pumpkin protein concentrate demonstrate that acetylation with acetic anhydride affects protein functionality . By analogy, aminoacetic anhydride could potentially be used for specific protein modifications, though its effects might differ due to the presence of the amino group.

Effects on Protein Properties

Research shows that acetylation with acetic anhydride causes significant increases in water-binding and oil-absorption capacity of proteins, as well as improvements in emulsifying properties . The degree of acetylation increases with higher concentrations of acetic anhydride, with up to 78.67% of ε-amino groups becoming acetylated at concentrations of 2.0 mL/g . Aminoacetic anhydride might produce different modification patterns due to its unique structure.

Role in Peptide Synthesis

N-Carboxy Anhydrides in Polypeptide Preparation

N-carboxy anhydrides (NCAs) are the primary intermediates used in the preparation of polypeptides . The synthesis of various pure NCAs is essential for the efficient synthesis of polypeptides. If aminoacetic anhydride can be formulated as an N-carboxy anhydride, it could serve as a building block for peptide synthesis, particularly for incorporating glycine residues into peptide chains.

Biochemical Relevance

Relationship to Amino Acid Chemistry

Aminoacetic anhydride would be related to glycine, which has significant biochemical importance as the simplest proteinogenic amino acid. Glycine is a key component in numerous biological processes and serves as a building block for proteins, peptides, and other biomolecules .

Protein Modification Mechanisms

The mechanism of protein modification by anhydrides involves the reaction with amino groups in proteins, particularly the ε-amino groups of lysine residues . The extent of amino group modification in a polypeptide mixture depends on the amount of anhydride used. Complete blockage of amino acid residues is typically possible only with high doses of anhydride . Aminoacetic anhydride would likely follow similar reaction patterns but potentially with unique selectivity due to its structure.

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